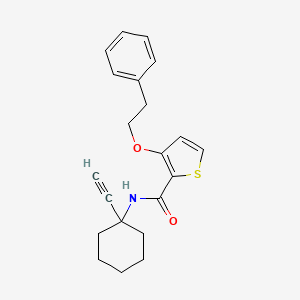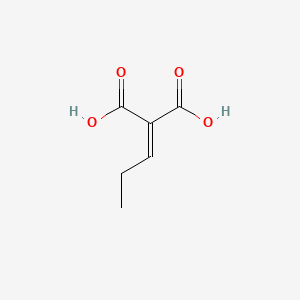
Propylidenepropanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propylidenepropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with propyl halides in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds as follows:
CH2(COOH)2+C3H7Br→C3H7CH(COOH)2+NaBr
Industrial Production Methods
Industrial production of this compound often involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.
化学反応の分析
Types of Reactions
Propylidenepropanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydrogen atoms in the propyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: this compound can be oxidized to form propionic acid and carbon dioxide.
Reduction: Reduction can yield propylidenepropanediol.
Substitution: Halogenation can produce halogenated derivatives of this compound.
科学的研究の応用
Propylidenepropanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of propylidenepropanedioic acid involves its ability to form stable complexes with metal ions. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates in organic synthesis. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions.
類似化合物との比較
Propylidenepropanedioic acid can be compared with other similar compounds such as:
Malonic acid: The parent compound from which this compound is derived.
Ethylmalonic acid: Another derivative of malonic acid with an ethyl group instead of a propyl group.
Methylmalonic acid: A derivative with a methyl group.
Uniqueness
The uniqueness of this compound lies in its propyl group, which imparts different chemical properties compared to its analogs. This makes it suitable for specific applications where other derivatives may not be as effective.
特性
CAS番号 |
4475-19-8 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
2-propylidenepropanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChIキー |
FJWCTQCMDWCKEC-UHFFFAOYSA-N |
正規SMILES |
CCC=C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



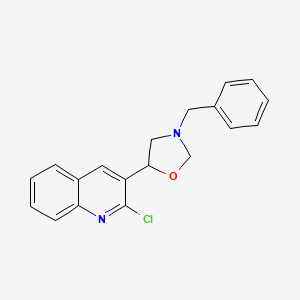
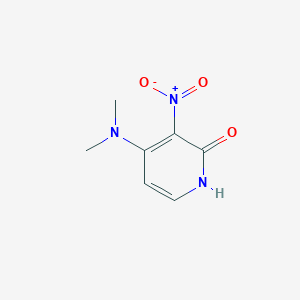
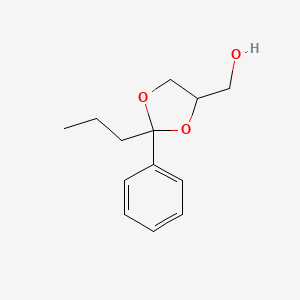
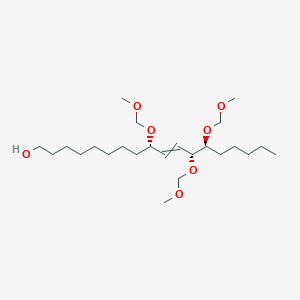

![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
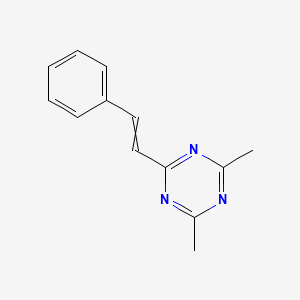

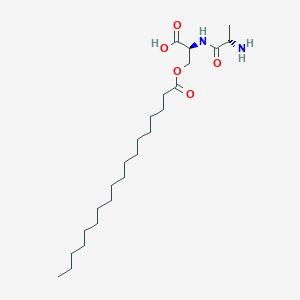

![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
